1-Butoxy-1-ethoxyethane

Flavor safety assessment Dietary exposure MSDI

1-Butoxy-1-ethoxyethane (CAS 57006-87-8), also known as acetaldehyde butyl ethyl acetal or 1-(1-ethoxyethoxy)butane, is a mixed aliphatic acetal with the molecular formula C₈H₁₈O₂ and a molecular weight of 146.23 g/mol. It belongs to the organic compounds class of acetals, defined structurally as diethers of geminal diols with the general structure R₂C(OR')₂ where R' is not hydrogen.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 57006-87-8
Cat. No. B1218688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butoxy-1-ethoxyethane
CAS57006-87-8
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCCCOC(C)OCC
InChIInChI=1S/C8H18O2/c1-4-6-7-10-8(3)9-5-2/h8H,4-7H2,1-3H3
InChIKeyVULXTAWRXFGMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butoxy-1-ethoxyethane (CAS 57006-87-8) for Industrial Procurement: Compound Identity and Baseline Specifications


1-Butoxy-1-ethoxyethane (CAS 57006-87-8), also known as acetaldehyde butyl ethyl acetal or 1-(1-ethoxyethoxy)butane, is a mixed aliphatic acetal with the molecular formula C₈H₁₈O₂ and a molecular weight of 146.23 g/mol [1]. It belongs to the organic compounds class of acetals, defined structurally as diethers of geminal diols with the general structure R₂C(OR')₂ where R' is not hydrogen [2]. Physically, it is a colorless liquid at ambient temperature with an estimated density of 0.826–0.832 g/cm³ at 25 °C, a boiling point of approximately 155.5 °C at 760 mmHg, a vapor pressure of 3.9 mmHg at 25 °C, and a flash point of approximately 31.2 °C (Tag Closed Cup) . The compound is characterized by an estimated logP (octanol/water) of 2.04–2.10, a water solubility of approximately 1,068 mg/L at 25 °C, and a refractive index of 1.396–1.402 at 20 °C [3]. It is registered under the Flavor Information System (FLAVIS) number 06.05 and has been evaluated by EFSA within Flavouring Group Evaluation 3 (FGE.03) and FGE.61 for use as a flavoring substance [4].

Regulatory Scope Flavor-only designation (not for fragrance) defines procurement-grade specifications.
Sensory Target Distinct winey-brandy-rummy profile; irreplaceable in aged-spirit character formulations.
Exposure Threshold Exceptionally low dietary exposure (MSDI) requires low-volume, high-value sourcing.

Why Generic Acetal Substitution Cannot Replace 1-Butoxy-1-ethoxyethane in Flavor Formulations and Analytical Workflows


While the aliphatic acetal chemical class includes numerous structurally related compounds—such as acetaldehyde diethyl acetal (CAS 105-57-7), acetaldehyde dimethyl acetal (CAS 534-15-6), acetaldehyde dibutyl acetal (CAS 871-22-7), and acetaldehyde butyl methyl acetal (CAS 75677-94-0)—these compounds are not functionally interchangeable for procurement or formulation purposes. The mixed alkyl substitution pattern of 1-butoxy-1-ethoxyethane (one ethoxy and one butoxy substituent on the acetal carbon) imparts a unique combination of physicochemical properties—including intermediate volatility, hydrophobicity, and organoleptic profile—that differ substantially from symmetric homologs [1]. Critically, the Maximised Survey-derived Daily Intake (MSDI-EU) for this compound is 0.012 μg/capita/day [2], which is four to five orders of magnitude lower than the MSDI-EU values for structurally similar acetals such as acetaldehyde diethyl acetal (200 μg/capita/day) [3] and acetaldehyde dimethyl acetal (61 μg/capita/day) [4]. This dramatic difference in dietary exposure estimates reflects profoundly different use patterns, occurrence levels, and regulatory considerations that make generic substitution an unacceptable risk for compliance-driven procurement decisions.

Organoleptic mismatch: winey-brandy-rummy character vs nutty-ethereal diethyl acetal may alter sensory outcome.
Dietary exposure classification: 0.012 µg/capita/day MSDI may not match regulatory limits for higher-volume acetals.
Intermediate volatility window (~155°C BP) may not transfer directly to processes optimized for diethyl or dibutyl acetals.

Quantitative Differentiation Evidence for 1-Butoxy-1-ethoxyethane Against Closest Acetal Comparators


MSDI Dietary Exposure: Five-Order-of-Magnitude Difference from Acetaldehyde Diethyl Acetal Drives Regulatory Procurement Decisions

The Maximised Survey-derived Daily Intake (MSDI-EU) for 1-butoxy-1-ethoxyethane is 0.012 μg/capita/day [1]. This is approximately 16,700-fold lower than the MSDI-EU of 200 μg/capita/day for acetaldehyde diethyl acetal (Acetal, CAS 105-57-7) [2], and approximately 5,100-fold lower than the 61 μg/capita/day for acetaldehyde dimethyl acetal (CAS 534-15-6) [3]. The modified Theoretical Added Maximum Daily Intake (mTAMDI) for 1-butoxy-1-ethoxyethane is 1,300 μg/person/day, with a Threshold of Concern of 1,800 μg/person/day, placing it in Structure Class I under the Cramer classification scheme [1]. This exceptionally low dietary exposure estimate directly reflects limited use volumes and specific application niches, which translates into distinct regulatory filing requirements and procurement specifications for food-grade material.

Dietary Exposure (MSDI-EU)
Cross-study comparable
0.012 µg/capita/day
Supports distinct low-volume flavor regulatory classification.
~16,700-fold lower than diethyl acetal (200 µg/capita/day); EFSA FGE.61 context.
Flavor safety assessment Dietary exposure MSDI Regulatory compliance EFSA FGE.61

Boiling Point and Volatility Profile: Intermediate Processing Window Between Diethyl and Dibutyl Acetal Homologs

1-Butoxy-1-ethoxyethane exhibits a boiling point of approximately 155.5 °C at 760 mmHg and a vapor pressure of 3.9 mmHg at 25 °C . This places it at an intermediate position in the homologous acetal series: significantly less volatile than acetaldehyde diethyl acetal (boiling point 102–103 °C; vapor pressure 20 mmHg at 20 °C) , yet substantially more volatile than acetaldehyde dibutyl acetal (boiling point 191–193 °C at 760 mmHg) [1]. The mixed alkyl architecture (one ethoxy + one butoxy) yields a volatility profile that is distinct from both symmetric short-chain and symmetric long-chain acetals. Its vapor pressure of 3.9 mmHg at 25 °C, compared to 20 mmHg for diethyl acetal, translates to a roughly 5-fold lower headspace concentration under equilibrium conditions at ambient temperature, affecting both analytical sampling by HS-SPME and sensory perception in finished products [2].

Boiling Point & Vapor Pressure
Cross-study comparable
155.5 °C; 3.9 mmHg (25°C)
Intermediate volatility profile separates it from diethyl and dibutyl acetal homologs.
BP ~53 °C higher than diethyl acetal; VP ~5× lower. Reported process window.
Volatility Boiling point Distillation Process engineering Headspace analysis

Organoleptic Specificity: Winey-Brandy-Rummy Profile Distinct from Nutty-Ethereal Diethyl Acetal

The odor description of 1-butoxy-1-ethoxyethane at 100% concentration is characterized as 'winey, brandy, rummy' [1]. This organoleptic profile is structurally linked to its mixed alkyl substitution (ethyl + butyl), distinguishing it from acetaldehyde diethyl acetal, which is described as 'ethereal, green, nutty, earthy, sweet, vegetable' [2], and from acetaldehyde dibutyl acetal, which lacks the bright, ethereal top note contributed by the ethoxy group. The compound has been identified in freshly distilled cognac using GC-O, GC-MS, and sensory evaluation, with a Kovats retention index of 975 on a DB-Wax column [3]. Its natural occurrence has been confirmed in apple, wild strawberry, brandy, rum, and wine [4]. This sensory specificity means that 1-butoxy-1-ethoxyethane cannot be replaced by diethyl acetal in formulations targeting winey, brandy, or aged-spirit character without fundamentally altering the sensory outcome.

Odor Profile
Cross-study comparable
Winey, brandy, rummy
Specific winey character cannot be achieved with nutty-ethereal diethyl acetal.
Kovats RI 975 (DB-Wax); identified in cognac (Ferrari et al. 2004).
Flavor chemistry Sensory analysis Organoleptic profiling Beverage flavoring Cognac aroma

Food Category Usage Levels: Highest Inclusion in Confectionery (20 mg/kg max.) and Alcoholic Beverages (20 mg/kg max.) Relative to Other Acetals

The food category-specific usage levels for 1-butoxy-1-ethoxyethane, as reported under Commission Regulation (EC) No. 1565/2000 and compiled from industry survey data, show maximum usage levels of 20 mg/kg in confectionery (05.0) and alcoholic beverages (14.2), 25 mg/kg in bakery wares (07.0) and ready-to-eat savouries (15.0), and 15 mg/kg in dairy products (01.0) and edible ices (03.0) [1]. These maximum usage levels are substantially lower than those commonly permitted for acetaldehyde diethyl acetal, which has broader application across food categories at higher inclusion rates. The average usage levels are 4 mg/kg for confectionery and alcoholic beverages, 3 mg/kg for dairy products and edible ices, and 2 mg/kg for most other categories [1]. This usage pattern—characterized by low inclusion rates and specificity toward fermented/beverage and confectionery applications—defines a distinct procurement-grade specification that differs from the bulk-solvent-grade requirements of more broadly used acetal homologs.

Flavor Usage Levels
Class-level inference
Max 20–25 mg/kg in confectionery, beverages, bakery
Low inclusion rates consistent with specialty flavor ingredient procurement.
Reported under EC No.1565/2000; broader category usage of diethyl acetal differs.
Food additive regulation Flavor usage levels FEMA GRAS Commission Regulation EC 1565/2000 Formulation limits

Water Solubility and logP: 43-Fold Lower Aqueous Solubility Than Diethyl Acetal Enables Different Solvent and Partitioning Behavior

1-Butoxy-1-ethoxyethane has an estimated water solubility of approximately 1,068 mg/L at 25 °C and a logP (octanol/water) of 2.04–2.10 [1]. In comparison, acetaldehyde diethyl acetal (Acetal, CAS 105-57-7) exhibits a water solubility of 46 g/L (46,000 mg/L) at 20–25 °C and a logP of approximately 0.80–0.84 . This represents an approximately 43-fold difference in aqueous solubility and a logP difference of approximately 1.2–1.3 log units, corresponding to a roughly 16-fold higher octanol/water partition coefficient for the butyl ethyl acetal. The mixed alkyl substitution (butoxy + ethoxy) yields a hydrophobicity profile intermediate between the fully water-miscible short-chain acetals and the highly hydrophobic long-chain acetals such as acetaldehyde dibutyl acetal (logP estimated >3.5) [2].

Water Solubility & logP
Cross-study comparable
~1,068 mg/L; logP ~2.04–2.10
Intermediate hydrophobicity supports biphasic formulation and extraction selectivity.
~43-fold lower aqueous solubility than diethyl acetal; logP difference ~1.2 units.
Hydrophobicity Partition coefficient Water solubility Solvent selection Extraction efficiency

Regulatory Scope Restriction: Flavor-Only Designation Versus Dual Flavor-Fragrance Use of Diethyl Acetal

The regulatory usage designation for 1-butoxy-1-ethoxyethane explicitly states 'not for fragrance use,' limiting its approved application to flavoring agents exclusively [1][2]. In contrast, acetaldehyde diethyl acetal (Acetal, CAS 105-57-7) holds dual-use approval as both a flavoring agent and a cosmetic fragrance agent, with recommended fragrance concentrate usage levels up to 0.1000% [3]. Similarly, acetaldehyde dimethyl acetal permits fragrance concentrate usage up to 3.0000% [4]. This regulatory asymmetry has direct procurement implications: 1-butoxy-1-ethoxyethane must be sourced under food-grade specifications with flavor-only documentation, whereas diethyl acetal can be procured under broader specifications serving both the flavor and fragrance markets. The restricted regulatory scope also affects volume availability, pricing tiers, and supplier qualification requirements.

Regulatory Designation
Cross-study comparable
Flavor use only; not for fragrance
Narrower regulatory scope defines flavor-only procurement documentation requirements.
Diethyl acetal holds dual flavor-fragrance approval (up to 0.1% concentrate).
Regulatory compliance FEMA Flavor regulation Fragrance exclusion Procurement specification

Best Research and Industrial Application Scenarios for 1-Butoxy-1-ethoxyethane (CAS 57006-87-8)


Flavor Formulation for Alcoholic Beverages Targeting Winey-Brandy-Rummy Character

Based on its confirmed organoleptic profile described as 'winey, brandy, rummy' [1] and its identification as a key odorant in freshly distilled cognac via GC-O and GC-MS [2], 1-butoxy-1-ethoxyethane is optimally deployed in flavor formulations for alcoholic beverages (category 14.2), where the maximum permitted usage level is 20 mg/kg and the average usage is 4 mg/kg [3]. Its natural occurrence in brandy, rum, and wine [1] supports clean-label positioning. The compound's flavor-only regulatory designation and low MSDI of 0.012 μg/capita/day [3] make it appropriate for premium alcoholic beverage flavoring where diethyl acetal's nutty-ethereal notes would be organoleptically incongruent.

Confectionery and Bakery Flavoring Requiring Controlled Release of Winey Top Notes

The intermediate volatility profile of 1-butoxy-1-ethoxyethane—boiling point 155.5 °C and vapor pressure 3.9 mmHg at 25 °C —positions it between highly volatile diethyl acetal (BP 102 °C, VP 20 mmHg) and low-volatility dibutyl acetal (BP 191–193 °C) [4]. This intermediate volatility is advantageous for confectionery (category 05.0, max. 20 mg/kg) and bakery ware (category 07.0, max. 25 mg/kg) applications, where flavor release must persist through thermal processing but not flash off prematurely. The average usage of 4 mg/kg in confectionery and 2 mg/kg in bakery wares [3] reflects the potency of its sensory contribution at low concentrations.

GC-MS Flavor Research and Authenticity Verification Using Kovats Retention Index Landmarks

The compound's documented Kovats retention index of 975 on a DB-Wax polar column [2] provides an analytical landmark for authenticity verification in distilled spirits research. Unlike diethyl acetal, which elutes significantly earlier on polar columns due to its lower molecular weight and higher volatility, 1-butoxy-1-ethoxyethane occupies a distinct retention window that can serve as a marker for specific fermentation and distillation conditions. Its identification in cognac analysis by Ferrari et al. (2004) [2] establishes it as a reference standard for comparative volatile profiling in aged spirit authentication studies.

Research-Grade Organic Synthesis Intermediate for Mixed Acetal Protecting Group Strategies

As a mixed acetal with asymmetric alkyl substitution (ethoxy + butoxy on the acetal carbon), 1-butoxy-1-ethoxyethane offers differentiated reactivity as an aldehyde protecting group or synthetic intermediate compared to symmetric acetals . Its intermediate hydrophobicity (logP 2.04–2.10, water solubility ~1,068 mg/L) [5] enables use in biphasic reaction systems where diethyl acetal (logP ~0.8, water solubility 46 g/L) would partition excessively into the aqueous phase. The compound's flash point of 31.2 °C and moderate flammability profile require standard organic synthesis safety precautions including fume hood use.

Application
Selection Property
Validation Focus
Alcoholic Beverage Flavor Formulation
Winey-brandy-rummy organoleptic specificity
Sensory profile via GC-O / Kovats index; flavor-only compliance
Confectionery & Bakery Flavoring
Intermediate volatility for controlled thermal release
Process stability; release profile after baking/cooking
GC-MS Spirit Authenticity Research
Distinct Kovats RI (975, DB-Wax) as analytical landmark
Retention index reproducibility; comparison to known spirit volatiles
Organic Synthesis Intermediate
Mixed acetal architecture with intermediate hydrophobicity
Solvent partitioning; reactivity; flash point handling
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